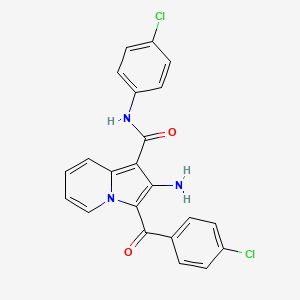
2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide, also known as C16, is a small molecule inhibitor that has been developed for potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Antituberculosis, Anticancer, Anti-inflammatory, and Antibacterial Activities
A study by (Mahanthesha et al., 2022) synthesized a series of compounds similar to 2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide, exhibiting promising in vitro antituberculosis, anticancer, anti-inflammatory, and antibacterial activities. These findings were supported by molecular docking studies.
Application to Tropical Diseases
The research by (Zhang et al., 2014) on isoxazoline indolizine amides, which are structurally related to the specified compound, highlighted their potential application in treating tropical diseases. The strategic synthesis of indolizine core structures allowed for efficient derivatization.
Novel Synthesis Techniques
(Ziyaadini et al., 2011) described a novel one-pot domino reaction to synthesize derivatives of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide, showcasing advanced synthesis techniques relevant to similar compounds.
Photoluminescence Properties
A study by (Outlaw et al., 2016) investigated 6-amino-8-cyanobenzo[1, 2-b]indolizines, related to the compound , and found they exhibit reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation.
Antimicrobial Activities
(Kubba & Rahim, 2018) synthesized compounds similar to this compound and screened them for antimicrobial activity, showing moderate antibacterial activity and high antifungal activity.
Antitumour Activity
(Ji et al., 2018) synthesized a compound with a similar structure and demonstrated its significant inhibitory capacity against cancer cell lines, indicating potential antitumor applications.
Propiedades
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-14-6-4-13(5-7-14)21(28)20-19(25)18(17-3-1-2-12-27(17)20)22(29)26-16-10-8-15(24)9-11-16/h1-12H,25H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVSEOZTZQXEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
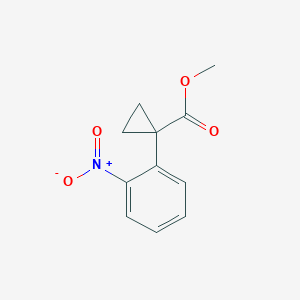
![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)
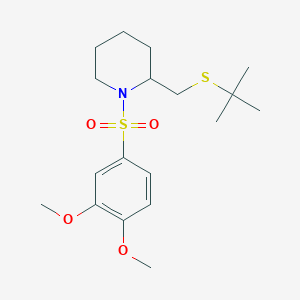
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2638133.png)
![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)
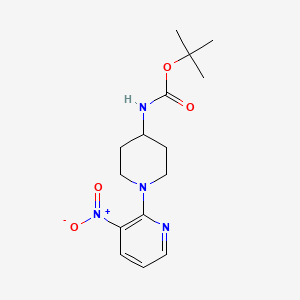

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]amino}propanamide](/img/structure/B2638141.png)
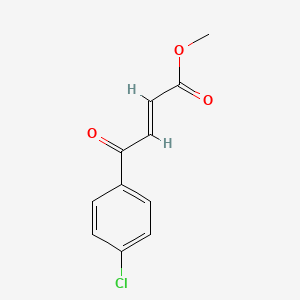
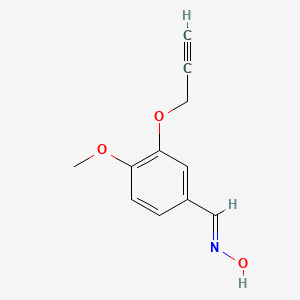
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2638147.png)
![N-(2-chlorophenyl)-3-[4-(4-chlorophenyl)piperazino]-2-butenamide](/img/structure/B2638148.png)
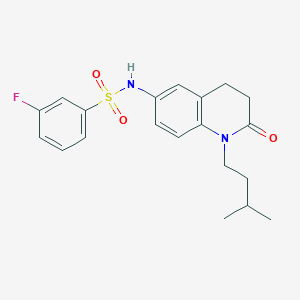
![3-benzyl-6-(3-methylpiperidine-1-carbonyl)-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B2638150.png)
